BPDBA Achieves Subtype Selectivity for BGT-1 with No Detectable Activity at hGAT1, hGAT2, or hGAT3 vs. Dual-Target Inhibitor EF1502
BPDBA exhibits high subtype selectivity for human BGT-1 with no significant inhibitory activity at the other three human GABA transporter subtypes (hGAT1, hGAT2, and hGAT3), whereas the comparator compound EF1502 is an equipotent inhibitor at both mouse GAT1 and GAT2/BGT-1 [1]. In radioligand-based uptake assays using HEK293 cells stably expressing the four human GAT subtypes, BPDBA demonstrated inhibition of BGT-1 (IC50 = 20 μM) with >100 μM activity at hGAT1, hGAT2, and hGAT3—a selectivity window exceeding 5-fold [2]. This selectivity profile was subsequently confirmed in cells expressing the four mouse GAT subtypes [1]. In contrast, EF1502 has been characterized as an equipotent inhibitor at mouse GAT1 and mouse GAT2/BGT-1 with no activity at GAT3 and GAT4 [3]. This dual-target profile makes EF1502 unsuitable for experiments requiring BGT-1-specific pharmacological interrogation, whereas BPDBA's clean selectivity profile enables unambiguous attribution of observed effects to BGT-1 inhibition.
| Evidence Dimension | Subtype selectivity: inhibitory activity at human GABA transporter subtypes |
|---|---|
| Target Compound Data | hBGT-1 IC50 = 20 μM; hGAT1, hGAT2, hGAT3 IC50 >100 μM |
| Comparator Or Baseline | EF1502: equipotent at mGAT1 and mGAT2/BGT-1 (Ki values not specified in source); BGT-1-selective analog 26m: retained BGT-1 activity with improved off-target profile relative to BPDBA |
| Quantified Difference | BPDBA exhibits >5-fold selectivity window for hBGT-1 over hGAT1, hGAT2, and hGAT3; EF1502 lacks GAT1/BGT-1 discrimination |
| Conditions | Radioligand-based [³H]GABA uptake assays in HEK293 cells stably expressing individual human GAT subtypes |
Why This Matters
The clean BGT-1 selectivity of BPDBA enables unambiguous target deconvolution in epilepsy and GABAergic signaling research, whereas dual-target inhibitors like EF1502 introduce confounding variables that obscure BGT-1-specific pharmacological effects.
- [1] Kragholm B, Kvist T, Madsen KK, et al. Discovery of a subtype selective inhibitor of the human betaine/GABA transporter 1 (BGT-1) with a non-competitive pharmacological profile. Biochemical Pharmacology. 2013;86(4):521-528. View Source
- [2] Kragholm B, Kvist T, Madsen KK, et al. Discovery of a subtype selective inhibitor of the human betaine/GABA transporter 1 (BGT-1) with a non-competitive pharmacological profile. Biochemical Pharmacology. 2013;86(4):521-528. View Source
- [3] White HS, Watson WP, Hansen SL, et al. A novel selective γ-aminobutyric acid transport inhibitor demonstrates a functional role for GABA transporter subtype GAT2/BGT-1 in the CNS. British Journal of Pharmacology. 2005;144(5):612-621. View Source
